(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate
Description
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a (2-chlorophenyl)methyl moiety and an (E)-2-phenylethenyl group
Properties
IUPAC Name |
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-15-9-5-4-8-14(15)12-20-16(19)18-11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVLYXBFBLUGFN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorocarbonylation of (2-Chlorophenyl)methanol
The alcohol precursor undergoes activation using triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane at 0–5°C. Pyridine serves as both catalyst and HCl scavenger:
$$
\text{(2-Chlorophenyl)methanol} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \xrightarrow{\text{pyridine}} \text{(2-Chlorophenyl)methyl chloroformate} + \text{byproducts}
$$
Optimization Insights:
- Excess triphosgene (1.2 equiv) ensures complete conversion, minimizing residual alcohol.
- Reaction completion monitored by FT-IR: disappearance of O-H stretch (~3400 cm⁻¹) and emergence of C=O stretch (1775–1790 cm⁻¹).
- Typical isolated yield: 82–88% after silica gel chromatography (hexanes/ethyl acetate 9:1).
Preparation of (E)-2-Phenylethenylamine
Wittig Olefination Route
A stabilized ylide generated from benzyltriphenylphosphonium chloride and n-butyllithium reacts with formaldehyde to yield (E)-styrene:
$$
\text{Ph}3\text{P=CHPh} + \text{HCHO} \rightarrow \text{Ph-CH=CH-Ph (E)} + \text{Ph}3\text{P=O}
$$
Subsequent hydroamination using Pd/C and ammonium formate under hydrogen atmosphere introduces the amine group while preserving alkene geometry:
$$
\text{Styrene} + \text{NH}4\text{HCO}2 \xrightarrow{\text{Pd/C, H}_2} \text{(E)-2-Phenylethenylamine}
$$
Critical Parameters:
- Reaction temperature ≤40°C prevents alkene isomerization.
- $$^1$$H NMR confirmation: vinyl protons at δ 6.43–6.51 (d, J = 15.0 Hz) and δ 7.87–7.91 (d, J = 15.0 Hz).
Carbamate Bond Formation
Chloroformate-Amine Coupling
The pivotal step involves reacting (2-chlorophenyl)methyl chloroformate with (E)-2-phenylethenylamine in tetrahydrofuran (THF) at 0°C, using N,N-diisopropylethylamine (DIPEA) as base:
$$
\text{ClCO-O-(2-ClC}6\text{H}4\text{CH}2) + \text{H}2\text{N-CH=CH-Ph} \xrightarrow{\text{DIPEA}} \text{(2-ClC}6\text{H}4\text{CH}_2\text{O(CO)NH-CH=CH-Ph)} + \text{HCl}
$$
Process Considerations:
- Slow addition of amine (0.5 equiv/hr) minimizes exothermic side reactions.
- TLC monitoring (Rf = 0.35 in ethyl acetate/hexanes 1:3) ensures reaction progress.
- Final purification via recrystallization from ethanol/water (4:1) yields white crystals (mp 112–114°C).
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
$$^1$$H NMR (400 MHz, CDCl₃) :
δ 7.28–7.45 (m, 9H, aromatic),
δ 6.52 (d, J = 15.0 Hz, 1H, =CH–N),
δ 7.89 (d, J = 15.0 Hz, 1H, =CH–Ph),
δ 5.21 (s, 2H, OCH₂–Ar).$$^{13}$$C NMR (100 MHz, CDCl₃) :
δ 155.8 (C=O),
δ 134.2–126.1 (aromatic carbons),
δ 123.9 and 130.0 (vinyl carbons).
High-Resolution Mass Spectrometry
- HRMS (ESI+) : Calculated for C₁₆H₁₃ClNO₂ [M+H]⁺: 286.0634, Found: 286.0631.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | E:Z Ratio | Key Advantage |
|---|---|---|---|---|
| Chloroformate Coupling | 78 | 99.1 | >99:1 | Scalability |
| CDI-Mediated | 65 | 97.8 | 97:3 | Phosgene-Free |
| Isocyanate Route | 42 | 95.4 | 93:7 | Avoids Chloroformates |
CDI = 1,1'-Carbonyldiimidazole
Process Optimization and Troubleshooting
Mitigating Alkene Isomerization
Enhancing Carbamate Stability
- Buffered Workup : Quenching with saturated NaHCO₃ (pH 8–9) avoids acid-catalyzed hydrolysis.
- Anhydrous Storage : Dessicant-packed containers maintain product integrity (>24 months at −20°C).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the chloroformate formation step to flow chemistry (cf.):
- Reactor Design : Laminar flow coil reactor (ID = 2 mm, L = 10 m) at 5°C.
- Throughput : 12.8 kg/day with 94% conversion (residence time = 8.2 min).
Waste Stream Management
- Phosgene Recovery : Condensation traps recover >98% unreacted triphosgene.
- Solvent Recycling : Distillation reclaims 92% THF for reuse.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the (2-chlorophenyl)methyl group or the (E)-2-phenylethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Amines.
Substitution: Substituted carbamate compounds with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is C16H16ClNO2. It features a carbamate group , a (2-chlorophenyl) moiety, and an (E)-2-phenylethenyl group. These structural components contribute to its unique reactivity and potential applications in various fields.
Organic Synthesis
- Building Block : This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its functional groups allow for various reactions, making it valuable in the production of pharmaceuticals and specialty chemicals.
- Protecting Group : In peptide synthesis, it acts as a protecting group for amines, facilitating the formation of biologically active peptides by preventing unwanted reactions during synthesis.
Biological Research
- Enzyme Inhibition : The carbamate moiety can interact with enzyme active sites, making it a candidate for developing enzyme inhibitors. This property is particularly relevant in drug design targeting specific biological pathways.
- Potential Therapeutic Uses : Investigations into its therapeutic properties suggest that it may serve as a lead compound for new pharmaceuticals, especially those aimed at neurological disorders due to its potential interaction with acetylcholinesterase.
Industrial Applications
- Specialty Chemicals : The compound is utilized in producing coatings, adhesives, and polymers due to its unique chemical properties. Its stability and reactivity make it suitable for use in various industrial processes.
Peptide Synthesis
Research has demonstrated the effectiveness of this compound as a protecting group during peptide synthesis. This application is critical for creating peptides that exhibit specific biological activities.
Fluorescent Labeling
A study reported its use in synthesizing fluorescent α-amino acids through Heck–Matsuda reactions, showcasing versatility in chemical biology applications.
Anticancer Potential
Investigations into related carbamate derivatives have revealed their capacity to induce apoptosis in cancer cell lines, suggesting that this compound may exhibit similar properties.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)methyl N-phenylcarbamate
- (2-chlorophenyl)methyl N-(2-phenylethyl)carbamate
- (2-chlorophenyl)methyl N-(2-phenylpropyl)carbamate
Uniqueness
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is unique due to the presence of the (E)-2-phenylethenyl group, which imparts distinct chemical and biological properties
Biological Activity
(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure, which includes a chlorophenyl group and a carbamate moiety, suggests potential biological activities that merit thorough investigation.
Chemical Structure and Properties
The compound's molecular formula is , characterized by the presence of a chlorophenyl group and an ethenyl linkage. This structure is similar to other biologically active carbamates, which often exhibit enzyme inhibition properties.
The biological activity of this compound can be linked to its ability to interact with specific enzymes and biological pathways. Research indicates that compounds with similar structures may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Enzyme Inhibition Studies
In studies involving enzyme inhibition, compounds structurally related to this carbamate have shown significant inhibitory effects against AChE, suggesting potential applications in treating conditions like Alzheimer's disease. For example, one study demonstrated that certain carbamates could inhibit AChE with IC50 values in the low micromolar range, indicating strong activity .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 6.2 | |
| COX-2 Inhibition | Cyclooxygenase-2 | 47.1 | |
| Antimicrobial Activity | Bacterial Strains | Varies |
Case Studies
- AChE Inhibition : A study evaluating various carbamates found that this compound exhibited promising AChE inhibition, potentially useful in neurodegenerative disease treatment.
- COX-2 Inhibition : Another investigation into the anti-inflammatory properties of similar compounds revealed that derivatives showed significant inhibition of COX-2, a target for pain relief and anti-inflammatory therapies .
- Antimicrobial Properties : The compound's efficacy against bacterial strains was assessed, revealing moderate antibacterial activity compared to standard antibiotics .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds exhibit varying absorption rates and half-lives depending on the administration route. For instance, similar carbamates have demonstrated approximately 50% absorption after oral administration in animal models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : The synthesis typically involves three stages: (i) preparation of the (E)-2-phenylethenylamine intermediate via condensation of benzaldehyde with hydroxylamine, (ii) coupling with 2-chlorobenzyl chloride under basic conditions to form the carbamate linkage, and (iii) purification via column chromatography using ethyl acetate/hexane (3:7 ratio). Microwave-assisted synthesis (60–80°C, 30–45 minutes) enhances reaction efficiency and reduces byproducts . Critical parameters include pH control (8.5–9.5) and anhydrous conditions to prevent hydrolysis of the carbamate group.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the carbamate linkage and (E)-stereochemistry of the ethenyl group. Discrepancies in carbonyl (C=O) peaks (e.g., 165–170 ppm in ¹³C NMR) may arise from solvent polarity or crystal packing effects. Cross-validation with Fourier-transform infrared spectroscopy (FT-IR; C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) resolves ambiguities . X-ray crystallography (using SHELX or ORTEP-3 ) is recommended for definitive stereochemical assignment.
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodological Answer : Stability studies indicate decomposition at >40°C or in humid environments, with hydrolysis yielding 2-chlorobenzyl alcohol and phenyl vinylamine. Accelerated stability testing (40°C/75% RH for 6 months) reveals a half-life of ~90 days. Degradation pathways are monitored via HPLC-PDA (C18 column, acetonitrile/water gradient) and LC-MS to identify byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide structural optimization?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize the geometry and predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), correlating with reactivity. Molecular docking (AutoDock Vina) against acetylcholinesterase (PDB: 4EY7) reveals binding affinity (−8.5 kcal/mol) via π-π stacking with Phe330 and hydrogen bonding to Ser203. Substituent modifications (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) are proposed to enhance binding .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., bacterial strain variability, serum interference). Standardized protocols (CLSI guidelines) with controls for cytotoxicity (MTT assay on HEK-293 cells) and efflux pump inhibition (using verapamil) clarify specificity. For example, MIC values against S. aureus range from 8–32 µg/mL depending on media composition . Meta-analysis of structure-activity relationships (SAR) identifies the carbamate moiety as critical for membrane penetration .
Q. How does the compound’s crystal packing influence its physicochemical properties and bioavailability?
- Methodological Answer : X-ray diffraction reveals intermolecular C–H···O hydrogen bonds between the carbamate carbonyl and adjacent chlorophenyl groups, creating a rigid lattice (density ~1.45 g/cm³). This reduces solubility in polar solvents (<0.1 mg/mL in water) but enhances thermal stability (melting point ~145°C). Co-crystallization with β-cyclodextrin improves aqueous solubility by 12-fold .
Q. What analytical workflows validate the compound’s purity in complex matrices (e.g., biological samples)?
- Methodological Answer : LC-MS/MS (MRM mode) with deuterated internal standards quantifies the compound in serum (LOQ: 5 ng/mL). Solid-phase extraction (C18 cartridges, pH 6.5) removes matrix interferents. For tissue samples, accelerated solvent extraction (ASE) with dichloromethane/methanol (9:1) achieves >85% recovery. Purity is confirmed via orthogonal methods: chiral HPLC (Chiralpak IC column) and differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
